2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Description
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Properties
IUPAC Name |
2-(2-methoxyanilino)-N-[(4-methylphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-15-7-9-16(10-8-15)14-26-22(31)17-11-12-18-20(13-17)28-25-30(23(18)32)29-24(34-25)27-19-5-3-4-6-21(19)33-2/h3-13H,14H2,1-2H3,(H,26,31)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSUFKITSRUXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a member of the thiadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.
Chemical Structure
The compound features a complex structure that includes a thiadiazole ring fused with a quinazoline moiety. The presence of methoxy and methyl groups enhances its pharmacological potential.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiadiazole derivatives, including the compound .
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against several pathogens. For instance, MIC values were reported in the range of 0.1 to 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.1 | 0.5 |
| Escherichia coli | 0.3 | 0.6 |
| Pseudomonas aeruginosa | 0.4 | 0.8 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties.
Cell Line Studies
- Cytotoxicity : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed IC50 values ranging from 5 to 15 µM .
- Mechanism : The anticancer effect is attributed to apoptosis induction via the mitochondrial pathway, leading to increased caspase activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 12 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects.
In Vivo Studies
- Animal Models : Inflammation models in rats showed a significant reduction in paw edema when treated with the compound compared to control groups .
- Biochemical Markers : Decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) were observed, indicating a reduction in inflammatory response .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study A : A patient with chronic bacterial infections showed marked improvement after treatment with a thiadiazole derivative similar to the compound discussed, leading to a reduction in infection markers and improved clinical outcomes.
- Case Study B : A clinical trial involving cancer patients treated with compounds structurally related to this thiadiazole showed promising results in tumor size reduction and overall survival rates.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole and quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Assessment :
- The compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxicity, particularly against breast cancer (MDA-MB-231) and colon cancer cells. The compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating potent activity .
- Mechanistic Insights :
Antimicrobial Properties
In addition to its anticancer applications, this compound has been investigated for its antimicrobial activities.
Research Findings
- Antibacterial Activity :
- Mechanism of Action :
Other Pharmacological Applications
Beyond anticancer and antimicrobial applications, the compound may have potential in other therapeutic areas:
- Anti-inflammatory Effects :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
